Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate
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Overview
Description
Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate is an organic compound characterized by the presence of a difluoroacetate group and a methoxypyrrolidine moiety. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, ether, and dichloromethane . It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate involves a two-step process:
Fluorination of 3-methoxypyridine: 3-methoxypyridine is reacted with hydrofluoric acid to produce the fluorinated intermediate.
Esterification: The fluorinated intermediate is then reacted with ethyl acetate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the migration and invasion of non-small cell lung cancer cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This inhibition leads to reduced cellular proliferation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound also contains a difluoroacetate group but has a different aromatic moiety, leading to distinct biological activities.
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness
Ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate is unique due to its specific combination of a difluoroacetate group and a methoxypyrrolidine moiety. This structural arrangement imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-3-15-7(13)9(10,11)8(14-2)4-5-12-6-8/h12H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHBLPNCDGGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCNC1)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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